6-Butyrylbenzothiazol-2(3H)-one
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Overview
Description
6-Butyrylbenzothiazol-2(3H)-one, also known as BBOT, is a chemical compound that has been widely studied for its potential applications in scientific research. BBOT belongs to the class of benzothiazole derivatives and has a molecular formula of C11H9NO2S.
Mechanism Of Action
6-Butyrylbenzothiazol-2(3H)-one is a fluorescent molecule that emits light when excited by a specific wavelength of light. The mechanism of action of 6-Butyrylbenzothiazol-2(3H)-one involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. The intensity of the fluorescence depends on the concentration of 6-Butyrylbenzothiazol-2(3H)-one and the intensity of the excitation light.
Biochemical And Physiological Effects
6-Butyrylbenzothiazol-2(3H)-one has been shown to have low toxicity and does not affect cell viability or proliferation. 6-Butyrylbenzothiazol-2(3H)-one has been used to study the biochemical and physiological effects of various compounds on cells and tissues. 6-Butyrylbenzothiazol-2(3H)-one has been used to study the effects of oxidative stress, protein aggregation, and amyloid formation in cells and tissues.
Advantages And Limitations For Lab Experiments
6-Butyrylbenzothiazol-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 6-Butyrylbenzothiazol-2(3H)-one is also stable and has a long shelf life. 6-Butyrylbenzothiazol-2(3H)-one has low toxicity and does not affect cell viability or proliferation. However, 6-Butyrylbenzothiazol-2(3H)-one has some limitations for lab experiments. 6-Butyrylbenzothiazol-2(3H)-one is sensitive to pH and temperature changes, which can affect its fluorescence intensity. 6-Butyrylbenzothiazol-2(3H)-one also has a limited excitation and emission range, which can limit its applications in certain experiments.
Future Directions
There are many future directions for the research and development of 6-Butyrylbenzothiazol-2(3H)-one. One area of research is the optimization of the synthesis method to improve the yield and purity of 6-Butyrylbenzothiazol-2(3H)-one. Another area of research is the development of new derivatives of 6-Butyrylbenzothiazol-2(3H)-one with improved properties such as increased fluorescence intensity or a wider excitation and emission range. 6-Butyrylbenzothiazol-2(3H)-one can also be used in combination with other fluorescent probes to study complex biological processes. The potential applications of 6-Butyrylbenzothiazol-2(3H)-one in medical diagnosis and treatment are also an area of future research.
Synthesis Methods
6-Butyrylbenzothiazol-2(3H)-one can be synthesized by the reaction of 2-aminobenzenethiol and butyric anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place in an organic solvent such as chloroform or methanol. The yield of 6-Butyrylbenzothiazol-2(3H)-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Scientific Research Applications
6-Butyrylbenzothiazol-2(3H)-one has been widely used in scientific research due to its fluorescent properties. 6-Butyrylbenzothiazol-2(3H)-one can be used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. 6-Butyrylbenzothiazol-2(3H)-one has also been used as a marker for cancer cells and as a diagnostic tool for Alzheimer's disease.
properties
CAS RN |
133044-37-8 |
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Product Name |
6-Butyrylbenzothiazol-2(3H)-one |
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-butanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-3-9(13)7-4-5-8-10(6-7)15-11(14)12-8/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
RJEMKWUVHPKVQI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
synonyms |
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) |
Origin of Product |
United States |
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